molecular formula C7H10F3NO2 B1529024 3-Ethenylazetidine; trifluoroacetic acid CAS No. 1630907-01-5

3-Ethenylazetidine; trifluoroacetic acid

Cat. No. B1529024
M. Wt: 197.15 g/mol
InChI Key: UAOFRSAKFCIDNF-UHFFFAOYSA-N
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Description

3-Ethenylazetidine; trifluoroacetic acid is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.



Synthesis Analysis

The synthesis process of 3-Ethenylazetidine; trifluoroacetic acid is not explicitly mentioned in the sources I found. However, trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins2.



Molecular Structure Analysis

The molecular structure of 3-Ethenylazetidine; trifluoroacetic acid is not explicitly mentioned in the sources I found. However, the molecular weight of a similar compound, 3-ethylazetidine; trifluoroacetic acid, is 199.171.



Chemical Reactions Analysis

The chemical reactions involving 3-Ethenylazetidine; trifluoroacetic acid are not explicitly mentioned in the sources I found. However, TFA degradation under mild hydrothermal conditions yields gaseous CHF3 and CO23.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethenylazetidine; trifluoroacetic acid are not explicitly mentioned in the sources I found. However, TFA is a strong acid with a dissociation constant, pKa, of 0.235.


Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis : Trifluoroacetimidoyl halides are synthesized using trifluoroacetic acid and primary amines, a process that could potentially involve 3-ethenylazetidine as a substrate (Tamura et al., 1993).

  • Synthesis of Enantiopure Compounds : Enantiopure trifluoromethylated azetidine 2-carboxylic acid and homoserines have been synthesized, which might involve the use of 3-ethenylazetidine (Lensen et al., 2015).

  • Radical Trifluoromethylation : Trifluoroacetic acid is used in scalable trifluoromethylation methodologies, where 3-ethenylazetidine could be a relevant compound (Beatty et al., 2015).

Analytical Applications

  • Characterization of Therapeutic Proteins : Trifluoroacetic acid, possibly in conjunction with 3-ethenylazetidine, is used for the LC-MS characterization of therapeutic proteins (Bobály et al., 2015).

  • Synthesis of Alkylating Agents : Involves the synthesis of compounds like 2,2,2-trifluoroethyl triflate, which may utilize 3-ethenylazetidine (Johnström & Stone-Elander, 1995).

  • Photoredox Catalysis : Trifluoroacetic acid is used in photoredox catalysis for decarboxylative trifluoromethylation, a process where 3-ethenylazetidine could be relevant (Yang et al., 2018).

Medical and Biological Applications

  • Thyroid Hormone Therapy : Triiodothyroacetic acid, a derivative, has potential in therapy for resistance to thyroid hormone, indicating possible related uses for 3-ethenylazetidine; trifluoroacetic acid (Takeda et al., 1995).

Material Science

  • Electrode Development : Trifluoroacetic acid (TFA) is used in the treatment of poly(3,4-ethylenedioxythiophene) films, possibly implicating 3-ethenylazetidine in similar applications (Sze et al., 2017).

Future Directions

The future directions of 3-Ethenylazetidine; trifluoroacetic acid are not explicitly mentioned in the sources I found. However, the very low yields of TFA from HFOs and HCFOs mean that their expected contribution to TFA in the environment is extremely small8.


Please note that the information provided is based on the available sources and may not fully cover the specific compound “3-Ethenylazetidine; trifluoroacetic acid”. For more detailed and accurate information, further research and consultation with a chemical expert are recommended.


properties

IUPAC Name

3-ethenylazetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2HF3O2/c1-2-5-3-6-4-5;3-2(4,5)1(6)7/h2,5-6H,1,3-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOFRSAKFCIDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenylazetidine; trifluoroacetic acid

CAS RN

1630907-01-5
Record name 3-ethenylazetidine; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethenylazetidine; trifluoroacetic acid
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3-Ethenylazetidine; trifluoroacetic acid
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